1-Amino-1-(4-chlorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17469008
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClNO |
|---|---|
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 1-amino-1-(4-chlorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H12ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 |
| Standard InChI Key | XBAXSYKCTIVRON-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)Cl)N)O |
Introduction
1-Amino-1-(4-chlorophenyl)propan-2-OL, with the CAS number 547740-43-2, is a specialty chemical compound. It is characterized by its molecular formula C₉H₁₂ClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in its structure . This compound is a chiral molecule, with specific stereoisomers like (1S,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL being of particular interest due to their potential applications in pharmaceuticals and organic synthesis.
Synthesis Methods
The synthesis of 1-Amino-1-(4-chlorophenyl)propan-2-OL typically involves asymmetric synthesis techniques to achieve the desired stereoisomer. Methods may include the use of chiral catalysts or auxiliaries to control the stereochemistry during the formation of the carbon-nitrogen and carbon-oxygen bonds.
Potential Applications
This compound and its derivatives could be used in the synthesis of pharmaceuticals, particularly those requiring chiral centers. The presence of an amino group and a hydroxyl group provides opportunities for further functionalization, which is valuable in drug design.
Stereochemistry
Research on chiral compounds like 1-Amino-1-(4-chlorophenyl)propan-2-OL often focuses on the development of efficient methods for achieving high enantiomeric purity. This is crucial for applications where the biological activity of the compound is highly dependent on its stereochemistry.
Chemical Reactions
The compound can participate in various organic reactions, such as alkylation, acylation, and condensation reactions, due to its reactive functional groups. These reactions can be used to modify the compound for specific applications.
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